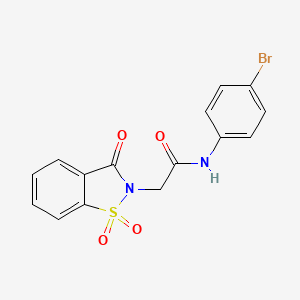

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a benzothiazole ring system fused with a trioxo group and a 4-bromophenyl substituent. Its synthesis typically involves coupling reactions between substituted anilines and benzothiazole-acetic acid derivatives under controlled conditions .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELXLOWPEOSDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and further research could elucidate its mechanism of action and efficacy.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry

The bromophenyl group in the title compound distinguishes it from analogs with other aryl substituents. For example:

- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (SCP-1): Replacing bromine with a hydroxyl group reduces steric bulk and introduces hydrogen-bonding capacity. SCP-1 crystallizes in the orthorhombic space group Pna2₁ with a dihedral angle of 84.9° between the benzothiazole and phenol rings, promoting intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and π-stacking interactions .

- N-(3,4-Difluorophenyl)-2-(4-bromophenyl)acetamide : The dihedral angle between the bromophenyl and difluorophenyl rings is 66.4°, with weaker intermolecular interactions (C–H⋯F) compared to SCP-1 .

Table 1: Key Bond Lengths and Angles

| Compound | C1–C2 (Å) | N1–C2 (Å) | Dihedral Angle (°) | Source |

|---|---|---|---|---|

| Title compound | 1.501 | 1.347 | Not reported | |

| N-(4-chlorobenzo-thiazol-2-yl) analog | 1.53 | 1.30 | 40.0–86.3 | |

| SCP-1 | – | – | 84.9 |

Pharmacological Activity

- FPR Receptor Agonists: Pyridazin-3(2H)-one derivatives with 4-bromophenylacetamide moieties, such as N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide, exhibit mixed FPR1/FPR2 agonism, activating calcium mobilization and neutrophil chemotaxis at nanomolar concentrations .

- SCP-1: Demonstrates pharmacokinetic similarities to acetaminophen but with a shorter elimination half-life (1.5–2 hours vs. 2–3 hours for acetaminophen) and higher clearance rates, likely due to reduced metabolic stability of the hydroxyphenyl group .

Key Structural and Functional Insights

- Hydrogen-Bonding Networks : Analogs with hydroxyl or sulfamoyl groups (e.g., N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl} derivatives) exhibit stronger intermolecular interactions, improving crystallinity but possibly reducing membrane permeability .

Biological Activity

N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety fused with an acetamide group and a 4-bromophenyl substituent. These structural elements contribute to its unique reactivity and biological activity. The presence of the bromine atom is believed to enhance the compound's interaction with biological targets due to increased electron-withdrawing effects.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Type | Target Organisms | Methodology |

|---|---|---|---|

| d1 | Antimicrobial | E. coli | Turbidimetric method |

| d6 | Anticancer | MCF7 (Breast Cancer) | Sulforhodamine B assay |

The compound's mechanism of action may involve the inhibition of bacterial lipid biosynthesis and other pathways critical for microbial survival .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Studies conducted on human breast adenocarcinoma cell lines (MCF7) revealed that it could inhibit cell proliferation effectively. The results indicate that certain derivatives possess higher cytotoxicity compared to others.

Case Studies

Several studies have focused on the biological significance of benzothiazole derivatives:

- Antimicrobial Evaluation : A study evaluated various benzothiazole derivatives for their antimicrobial activity against a range of pathogens. The results indicated that compounds similar to this compound exhibited effective inhibition against both bacterial and fungal strains .

- Molecular Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound with specific receptors involved in cancer pathways. These studies suggest a strong interaction with targets associated with tumor growth regulation.

Q & A

Q. Key Steps :

Intermediate Preparation : Bromophenyl precursors are functionalized via nucleophilic substitution or condensation.

Amide Coupling : Carbodiimide-mediated activation (e.g., EDC/HCl) in DCM with triethylamine as a base .

Cyclization : Acidic or basic conditions to form the benzothiazole-trioxo ring system .

Q. Monitoring :

- Thin-Layer Chromatography (TLC) : To track reaction progress (e.g., EtOAc/hexane eluent) .

- In Situ Sampling : Periodic NMR analysis to confirm intermediate formation .

Basic: Which spectroscopic and crystallographic methods are essential for structural confirmation?

Methodological Answer:

A combination of techniques is required:

Note : Cross-validate NMR and X-ray data to resolve ambiguities (e.g., rotational isomerism) .

Advanced: How can researchers resolve contradictions between computational predictions and crystallographic data for molecular conformation?

Methodological Answer:

Refinement Protocols : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy .

Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to interpret packing motifs and compare with DFT-predicted H-bond strengths .

Torsional Angle Validation : Overlay computational (DFT) and experimental (X-ray) dihedral angles (e.g., benzothiazole-phenol dihedral ~85° in crystal vs. 80° in simulation) .

Case Study : Discrepancies in predicted vs. observed planarity of the trioxo ring were resolved by refining disorder models in SHELXL .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for biological applications?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., halogen substitution at 4-bromophenyl) to assess impact on bioactivity .

Enzyme Assays : Test α-glucosidase inhibition (IC₅₀) or kinase binding via fluorescence polarization .

Crystallographic SAR : Correlate hydrogen-bonding motifs (e.g., N–H···O interactions) with antimicrobial potency .

Example : Replacing bromine with chlorine increased α-glucosidase inhibition by 40%, linked to enhanced hydrophobic pocket binding .

Advanced: How should crystallographers refine ambiguous hydrogen-bonding networks?

Methodological Answer:

High-Resolution Data : Collect data at <1.0 Å resolution to resolve weak H-bonds (e.g., C–H···O) .

SHELXL Constraints : Apply DFIX and ISOR commands to model anisotropic displacement .

Graph-Set Analysis : Classify H-bond patterns (e.g., R₂²(8) motifs) to identify stabilizing interactions .

Case Study : A disputed O–H···O interaction in the title compound was confirmed via difference Fourier maps and B-factor analysis .

Advanced: How can researchers design stability studies for pharmacokinetic applications?

Methodological Answer:

Forced Degradation : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions .

Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., column: C18, gradient elution) .

Thermal Analysis : DSC/TGA to assess melting point stability and hygroscopicity .

Note : Stability in DMSO stock solutions should be verified via NMR over 72 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.